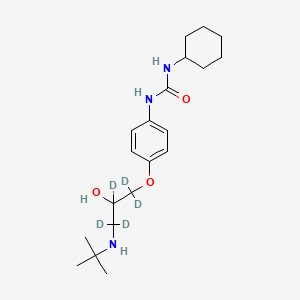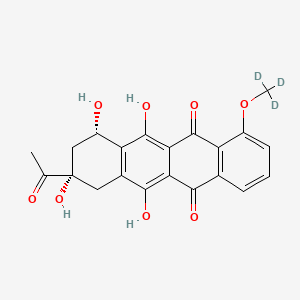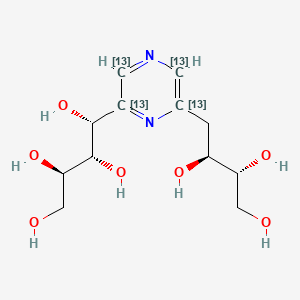
4-Hydroxy-8-benzyloxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydroxy-8-benzyloxycoumarin, also known as umbelliferone-8-carboxylic acid or umbelliferone-8-methoxycarbonyl, is a naturally occurring compound found in many plants. It is a member of the coumarin family of compounds, which are known for their diverse biological activities. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Anticancer Activity : 4-Hydroxy-8-benzyloxycoumarin derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including breast adenocarcinoma and human leukemia cells. These studies highlight the potential of this compound derivatives as bioactive molecules in cancer treatment (Serra et al., 2012).
Antioxidant Properties : The compound has been investigated for its antioxidant potential, showing promising results in various in vitro models. This includes the evaluation of free radical scavenging activity and reducing power, suggesting its role in inhibiting lipid peroxidation processes (Vukovic et al., 2010).
Biochemical Studies on Derivatives : Studies on 4-methylcoumarin derivatives, including this compound, show excellent antioxidant and radical-scavenging properties in different experimental models. These compounds are also noted for their inability to be metabolized into mutagenic epoxides, increasing their therapeutic potential (Morabito et al., 2010).
Antiviral Activity : Some derivatives of this compound have been synthesized and assessed for their in vitro anti-DNA and RNA virus activities. Certain derivatives exhibit inhibitory activity against various viruses, including herpes simplex and vaccinia virus (Završnik et al., 2011).
Anticoagulant Effects : Research on this compound derivatives has revealed varying degrees of anticoagulant activities. Some of these compounds show promising results when compared to known anticoagulants like Warfarin, indicating their potential in therapeutic applications (Manolov et al., 2006).
Computational Studies for SAR Analysis : Computational and chemico-biological interaction studies have been conducted to understand the structure-activity relationship of this compound derivatives. These studies provide insights into how structural features impact their biological activities and potential therapeutic roles (Veselinovic et al., 2014).
Antibacterial Activity : Some studies have focused on the synthesis of this compound derivatives and evaluated their antibacterial potential against various bacterial strains. These findings suggest their possible use in developing new antibacterial agents (Pansuriya et al., 2007).
properties
IUPAC Name |
4-hydroxy-8-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13-9-15(18)20-16-12(13)7-4-8-14(16)19-10-11-5-2-1-3-6-11/h1-9,17H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRRRMWQAEPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2OC(=O)C=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725333 |
Source


|
| Record name | 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30992-67-7 |
Source


|
| Record name | 4-Hydroxy-8-(phenylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)

